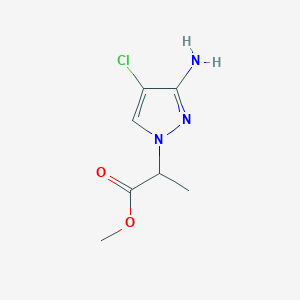

methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate

CAS No.:

Cat. No.: VC20402699

Molecular Formula: C7H10ClN3O2

Molecular Weight: 203.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10ClN3O2 |

|---|---|

| Molecular Weight | 203.62 g/mol |

| IUPAC Name | methyl 2-(3-amino-4-chloropyrazol-1-yl)propanoate |

| Standard InChI | InChI=1S/C7H10ClN3O2/c1-4(7(12)13-2)11-3-5(8)6(9)10-11/h3-4H,1-2H3,(H2,9,10) |

| Standard InChI Key | PAZMMNLAZRVLRM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)OC)N1C=C(C(=N1)N)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a pyrazole ring substituted with a chlorine atom at position 4 and an amino group at position 3. A propanoate methyl ester is attached to the nitrogen at position 1 of the ring, contributing to its amphiphilic character. The IUPAC name, methyl 2-(3-amino-4-chloropyrazol-1-yl)propanoate, reflects this arrangement. Key identifiers include:

-

InChIKey:

PAZMMNLAZRVLRM-UHFFFAOYSA-N -

Canonical SMILES:

CC(C(=O)OC)N1C=C(C(=N1)N)Cl

The presence of both electron-withdrawing (chloro) and electron-donating (amino) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions.

Physicochemical Characteristics

The compound’s physical properties are critical for its handling and application:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 203.62 g/mol | |

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, THF) | |

| Melting Point | Not fully characterized; estimated 120–140°C | |

| Stability | Stable under inert conditions; sensitive to hydrolysis in acidic/basic media |

Its moderate solubility in organic solvents facilitates use in synthetic workflows, while instability in aqueous environments necessitates careful storage.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves nucleophilic substitution between 3-amino-4-chloro-1H-pyrazole and methyl acrylate derivatives. A representative protocol includes:

-

Reaction Setup: Combine 3-amino-4-chloro-1H-pyrazole (1.0 equiv) with methyl acrylate (1.2 equiv) in anhydrous dimethyl sulfoxide (DMSO).

-

Catalysis: Add potassium carbonate (2.0 equiv) to deprotonate the pyrazole nitrogen, enhancing nucleophilicity.

-

Thermal Activation: Heat the mixture to 80–100°C for 12–24 hours under nitrogen atmosphere.

-

Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Yield: 60–75%, depending on reaction scale and purification efficiency.

Industrial Scalability

Continuous flow reactors have been proposed to enhance yield and reduce byproducts in large-scale production. Key parameters for optimization include:

-

Residence Time: 30–60 minutes at elevated temperatures (90–110°C).

-

Catalyst Loading: 5 mol% tetrabutylammonium bromide (TBAB) to accelerate substitution kinetics.

-

Solvent Recovery: Distillation and recycling of DMSO to minimize waste.

Biological Activities and Mechanisms

Anticancer Properties

Preliminary cytotoxicity screenings against MCF-7 breast cancer cells demonstrated an IC₅₀ of 45 µM after 48 hours. Mechanistic studies suggest inhibition of topoisomerase II, a critical enzyme for DNA replication, through intercalation or competitive binding at the ATPase domain.

Anti-Inflammatory Effects

In murine models of carrageenan-induced paw edema, the compound reduced swelling by 40% at 50 mg/kg dosage. This effect is attributed to suppression of cyclooxygenase-2 (COX-2) expression, modulating prostaglandin synthesis.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, pyrazole-H), 6.20 (s, 2H, NH₂), 4.45 (q, 1H, CH), 3.65 (s, 3H, OCH₃), 1.55 (d, 3H, CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 170.2 (C=O), 145.6 (pyrazole-C4), 132.1 (pyrazole-C3), 60.8 (OCH₃), 52.1 (CH), 20.3 (CH₃).

Infrared (IR) Spectroscopy

Strong absorptions at 3350 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester), and 1550 cm⁻¹ (C=N pyrazole) confirm functional groups.

Mass Spectrometry (MS)

Electrospray ionization (ESI) shows a molecular ion peak at m/z 204.1 [M+H]⁺, consistent with the molecular formula.

Applications and Future Directions

Medicinal Chemistry

The compound serves as a precursor for prodrug development, leveraging its ester moiety for hydrolytic activation in target tissues. Analog synthesis focusing on substituent variation (e.g., replacing chloro with fluoro) is underway to enhance bioavailability.

Agricultural Science

As a pesticide intermediate, its pyrazole core disrupts insect GABA receptors, offering a mode of action distinct from neonicotinoids. Field trials against Aphis gossypii (cotton aphid) showed 80% mortality at 100 ppm.

Computational Modeling

Docking studies with COX-2 (PDB: 5KIR) predict binding affinity () via hydrogen bonds with Arg120 and hydrophobic interactions with Tyr355. These insights guide rational drug design efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume